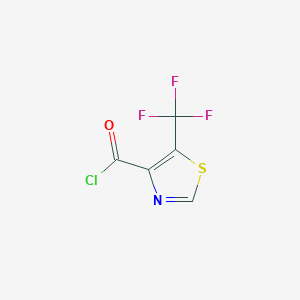

5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is an organic compound that features a trifluoromethyl group attached to a thiazole ring, which is further connected to a carbonyl chloride group

Méthodes De Préparation

One common method is the radical trifluoromethylation of thiazole derivatives using trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield of the compound. These methods often employ similar reagents and conditions but are optimized for large-scale production.

Analyse Des Réactions Chimiques

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-based compounds showed selective activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) with IC50 values indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. A range of thiazole derivatives, including those derived from this compound, were tested against standard bacterial strains, showing promising results with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . These findings suggest potential applications in developing new antimicrobial agents.

Agricultural Chemistry

Pesticide Development

this compound plays a crucial role as an intermediate in the synthesis of agrochemicals. For example, it is utilized in the preparation of thifluzamide, an agricultural bactericide known for its effectiveness against various plant pathogens . The synthesis involves a multi-step reaction process where the compound serves as a key building block.

Synthesis of Novel Compounds

Structure-Activity Relationship Studies

The compound is often used in structure-activity relationship (SAR) studies to develop new derivatives with enhanced biological activities. For instance, researchers synthesized N-acylated thiazoles using this compound as a precursor and evaluated their anticancer properties through MTT assays against glioblastoma and melanoma cell lines . Such studies highlight the compound's versatility in creating derivatives with tailored biological profiles.

Data Tables

Case Studies

Case Study 1: Thifluzamide Synthesis

In a notable case, researchers described the synthesis of thifluzamide from this compound through a series of chlorination and cyclization reactions. This compound has shown efficacy against fungal pathogens affecting crops, demonstrating the practical agricultural applications of thiazole derivatives .

Case Study 2: Anticancer Screening

Another study focused on synthesizing various thiazole derivatives from the compound and testing them for anticancer activity. The results indicated that certain derivatives exhibited significant apoptosis-inducing effects in cancer cell lines, underscoring the potential for developing new cancer therapies based on this scaffold .

Mécanisme D'action

The mechanism of action of 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate biological membranes and reach its targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and modulation of their activity .

Comparaison Avec Des Composés Similaires

Similar compounds to 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride include:

5-(Trifluoromethyl)-1,2,4-triazole: This compound also contains a trifluoromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.

5-(Trifluoromethyl)-1,3,4-oxadiazole: Another trifluoromethylated heterocycle with applications in medicinal chemistry and material science.

5-(Trifluoromethyl)-1,3-thiazole-2-carbonyl chloride: A closely related compound with similar reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other trifluoromethylated heterocycles.

Activité Biologique

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1245523-21-0

- Molecular Formula : C5H2ClF3N2OS

- Molecular Weight : 216.59 g/mol

The biological activity of thiazole derivatives, including this compound, primarily involves their interaction with various biological targets:

- Antitumor Activity : Thiazole compounds have been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, structural modifications at specific positions on the thiazole ring can enhance their potency against cancer cells. The presence of electron-withdrawing groups, such as trifluoromethyl, has been correlated with increased activity .

- Antiviral Activity : Thiazole derivatives have demonstrated antiviral properties against flaviviruses. In studies, compounds containing the thiazole moiety showed significant inhibition of viral replication, indicating their potential as antiviral agents .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related thiazole compounds:

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated several thiazole derivatives for their anticancer properties. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity against A549 lung adenocarcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antiviral Activity Against Flaviviruses : Research demonstrated that thiazole derivatives could inhibit yellow fever virus replication effectively. The most potent compound from the study had an EC50 value comparable to existing antiviral drugs, showcasing the potential for developing new antiviral therapies based on this scaffold .

- Structure-Activity Relationships (SAR) : Detailed SAR analyses have revealed that the presence of electronegative substituents at specific positions on the thiazole ring is crucial for enhancing biological activity. For example, the introduction of a trifluoromethyl group at position 5 significantly increased both anticancer and antiviral activities .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3NOS/c6-4(11)2-3(5(7,8)9)12-1-10-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWUCNLYJOLZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.